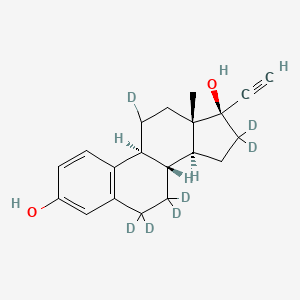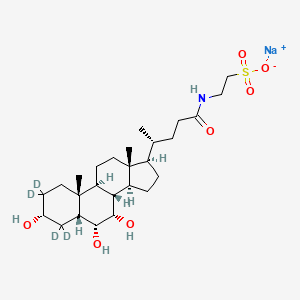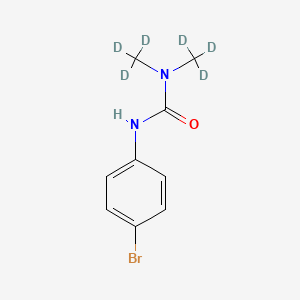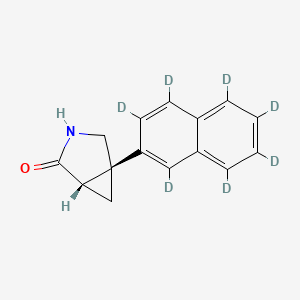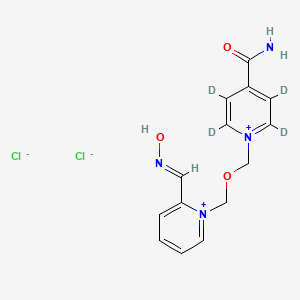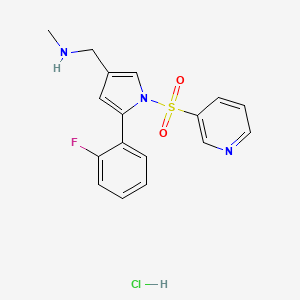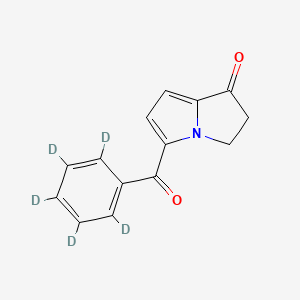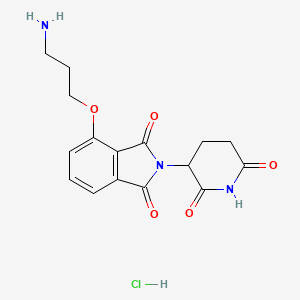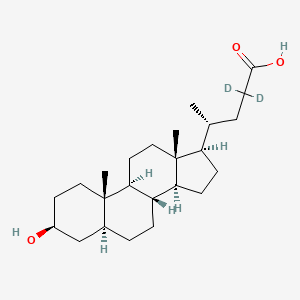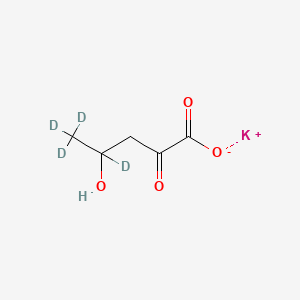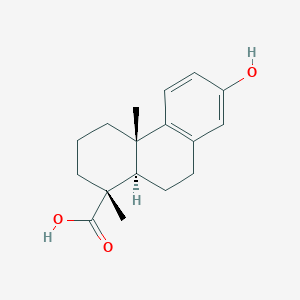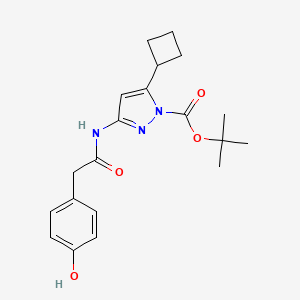
Cdk9-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-11 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of most protein-coding genes by RNA polymerase II. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by dysregulated transcription.
Méthodes De Préparation
The synthesis of Cdk9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by functional group transformations such as halogenation, nitration, and reduction. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile to form the desired inhibitor. Industrial production methods may involve optimization of reaction conditions, purification techniques, and scaling up the process to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Cdk9-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule.
Applications De Recherche Scientifique
Cdk9-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation and to develop new CDK9 inhibitors.
Biology: Employed in research to understand the molecular mechanisms of CDK9-mediated transcription and its role in various biological processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated transcriptional activity, such as acute myeloid leukemia and triple-negative breast cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK9 inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
Cdk9-IN-11 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the transcription of genes essential for cell cycle progression and survival is disrupted, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the P-TEFb complex, RNA polymerase II, and downstream transcriptional regulators such as MYC and MCL1.
Comparaison Avec Des Composés Similaires
Cdk9-IN-11 is compared with other CDK9 inhibitors such as flavopiridol, dinaciclib, and AZD4573. While all these compounds target CDK9, this compound is unique in its selectivity and potency. Unlike flavopiridol, which inhibits multiple cyclin-dependent kinases, this compound is highly selective for CDK9, reducing off-target effects and improving therapeutic efficacy. Compared to dinaciclib and AZD4573, this compound may offer advantages in terms of pharmacokinetic properties and safety profiles.
Similar compounds include:
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against CDK9.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
AZD4573: A highly selective CDK9 inhibitor with promising preclinical and clinical activity.
Propriétés
Formule moléculaire |
C20H25N3O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
tert-butyl 5-cyclobutyl-3-[[2-(4-hydroxyphenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25) |
Clé InChI |
PNPJWZCWRHKQRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


